3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Description
This compound belongs to the dihydroquinolinone family, characterized by a fused thieno[2,3-b]quinoline core. Key structural features include:
- A 7,8-dihydroquinolin-5(6H)-one scaffold, which imparts conformational rigidity.
- An amino substituent at position 3, which may facilitate hydrogen bonding in biological targets.
Properties
IUPAC Name |
3-amino-2-(4-bromobenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-10-6-4-9(5-7-10)16(23)17-15(20)12-8-11-13(21-18(12)24-17)2-1-3-14(11)22/h4-8H,1-3,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYWJHUNSSFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through a Friedländer synthesis, where an appropriate aminobenzyl alcohol is reacted with a thienyl ketone in the presence of an acid catalyst.
Introduction of the Bromobenzoyl Group: The thienoquinoline intermediate is then subjected to acylation using 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced thienoquinoline derivatives.
Substitution: Formation of substituted thienoquinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Amino Groups: The 3-amino substituent in the target compound is absent in most analogues but resembles hydrogen-bonding motifs in COX-2 inhibitors (e.g., compound 9c ).
- Heterocyclic Cores: Thieno-fused systems (target) may exhibit distinct electronic properties compared to isoxazolo (e.g., 14f ) or pyrano derivatives (e.g., 2a-h ).
Key Observations :
- The target compound’s synthesis may face challenges similar to furoquinolinones (e.g., multi-step routes and moderate yields) .
- Microwave-assisted methods (e.g., ) or one-pot strategies could be explored to optimize its synthesis.
Key Observations :
Biological Activity
3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
The compound features a thieno[2,3-b]quinoline core, which is known for its diverse pharmacological properties. The presence of the bromobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM . This suggests that the compound effectively inhibits cell proliferation at low concentrations .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu | 1.73 | Induces apoptosis and autophagy |
| MCF-7 | Not specified | G2/M phase arrest |
The mechanisms underlying the antiproliferative effects include:
- Induction of Apoptosis : The compound promotes apoptotic cell death as evidenced by increased levels of cleaved caspase-3 and alterations in LC3A/B protein expression, indicating enhanced autophagic activity .
- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in MCF-7 cells, which is critical for halting the proliferation of cancer cells .
- Topoisomerase Inhibition : Molecular docking studies suggest that it acts as a dual inhibitor of topoisomerase I and II, which are essential enzymes for DNA replication and transcription .
Anti-inflammatory Properties
In addition to its anticancer activities, this compound exhibits anti-inflammatory effects by selectively inhibiting COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on FaDu Cells : A detailed study demonstrated that treatment with the compound resulted in morphological changes indicative of cytotoxicity. DAPI staining confirmed nuclear fragmentation characteristic of apoptosis .
- MCF-7 Cell Line Analysis : Another investigation revealed that the compound reduced oxidative stress markers and induced significant changes in cell cycle distribution, reinforcing its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are validated for synthesizing 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one?
Answer:
The compound can be synthesized via a multi-step route involving:
Knoevenagel Reaction : Condensation of malononitrile with 4-bromoacetophenone to form 2-(4-bromobenzoyl)malononitrile.
Cyclization with Sulfur : Using NaHCO₃ as a catalyst to generate thiophene intermediates.
Enamine Formation : Refluxing with 1,3-cyclohexanedione and a Brønsted acid (e.g., p-toluenesulfonic acid).
Final Cyclization : Employing K₂CO₃ and Cu₂Cl₂ to yield the target compound. Characterization via IR, ¹H-NMR, and mass spectrometry ensures structural fidelity .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during cyclization?
Answer:
Key variables include:
- Catalyst Selection : Cu₂Cl₂ in promotes efficient cyclization, but alternative catalysts (e.g., FeCl₃ or ionic liquids) may reduce side reactions.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase hydrolysis risks.
- Temperature Control : Stepwise heating (e.g., 80°C → 120°C) minimizes thermal degradation.
- Purification : Flash chromatography (1:1 EtOAc:cyclohexane) effectively isolates the product from dimeric byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Answer:
- ¹H-NMR : Confirms regiochemistry of the thienoquinolinone core (e.g., aromatic proton splitting patterns).
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.
- HRMS : Ensures molecular ion consistency (e.g., calculated vs. observed [M+H]⁺; deviations < 2 ppm are acceptable) .
Advanced: How to resolve discrepancies in mass spectrometry data for derivatives with halogen substituents?
Answer:
- Isotopic Pattern Analysis : Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) produces a doublet in MS, aiding in distinguishing target compounds from chlorine-containing analogs.
- High-Resolution Calibration : Use lock-mass correction (e.g., internal standards like C₃H₆O₃) to improve accuracy.
- Supplementary Techniques : Pair HRMS with ¹³C-NMR to verify substituent positions (e.g., 4-bromobenzoyl vs. 3-bromo isomers) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation.
- Light Sensitivity : Protect from UV exposure using amber vials.
- Solubility : DMSO or DMF solutions (10 mM) are stable for ≤6 months at -80°C. Dry powders remain stable for ≥1 year .
Advanced: How to design a structure-activity relationship (SAR) study for analogs with modified aryl groups?
Answer:
- Substituent Variation : Replace 4-bromobenzoyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Biological Assays : Test kinase inhibition (e.g., mTOR in ) or anticoagulant activity (e.g., Factor XIIa in ).
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate substituent effects with binding affinity .
Basic: What analytical methods are suitable for quantifying trace impurities in bulk samples?
Answer:
- HPLC-UV/HRMS : Employ C18 columns (3.5 µm, 150 mm) with gradient elution (MeCN:H₂O + 0.1% TFA).
- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via external calibration curves.
- For Metal Residues : ICP-MS quantifies Cu²⁺/K⁺ residues from catalysts .
Advanced: How to address low yields in the Knoevenagel reaction step?
Answer:
- Reagent Purity : Ensure anhydrous conditions for malononitrile and acetophenone derivatives.
- Catalyst Optimization : Replace NaHCO₃ with organocatalysts (e.g., L-proline) for enhanced enolate formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >85% .
Basic: What are the reported biological targets for structurally related thienoquinolinones?
Answer:
- Kinase Inhibition : mTOR inhibitors (e.g., CC-223 in ) show antitumor activity.
- Anticoagulants : Factor XIIa inhibitors ( ) are explored for thrombosis.
- Antimicrobials : Chromene derivatives ( ) exhibit Gram-positive bacterial inhibition .
Advanced: How to synthesize deuterated analogs for metabolic stability studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
